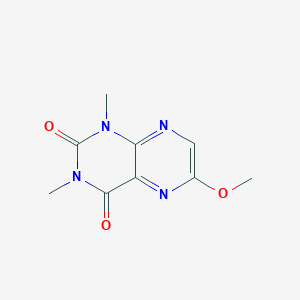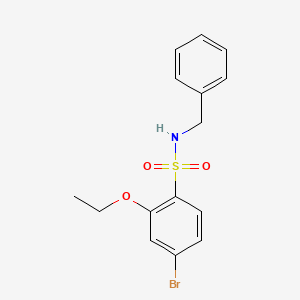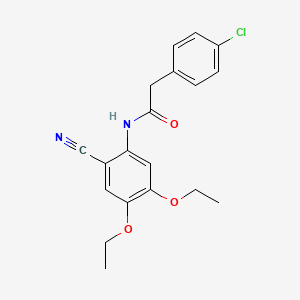
6-methoxy-1,3-dimethylpteridine-2,4(1H,3H)-dione
Übersicht
Beschreibung
6-methoxy-1,3-dimethylpteridine-2,4(1H,3H)-dione is a chemical compound that belongs to the class of pteridines. It is also known as Molybdopterin, which is a cofactor for several enzymes, including xanthine oxidase, sulfite oxidase, and aldehyde oxidase. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental studies.
Wirkmechanismus
The mechanism of action of 6-methoxy-1,3-dimethylpteridine-2,4(1H,3H)-dione is based on its ability to act as a cofactor for several enzymes, including xanthine oxidase, sulfite oxidase, and aldehyde oxidase. These enzymes play a crucial role in various biological processes, including purine metabolism, sulfur metabolism, and detoxification of aldehydes. By acting as a cofactor, this compound enhances the activity of these enzymes, leading to the regulation of various physiological and biochemical processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on its specific applications. In medicine, it has been shown to exhibit anticancer, anti-inflammatory, and antioxidant properties. In agriculture, it has been shown to promote plant growth and enhance the resistance of plants to various stresses, including drought and salinity. In environmental studies, it has been shown to be an effective biosensor for detecting pollutants in water and soil.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-methoxy-1,3-dimethylpteridine-2,4(1H,3H)-dione in lab experiments include its high stability, low toxicity, and ease of synthesis. It also exhibits a wide range of applications in various fields of scientific research. However, its limitations include its relatively high cost, limited availability, and the need for specialized equipment and expertise for its synthesis and purification.
Zukünftige Richtungen
The potential applications of 6-methoxy-1,3-dimethylpteridine-2,4(1H,3H)-dione in scientific research are vast, and future directions for its research include:
1. Investigating its potential as a therapeutic agent for the treatment of various diseases, including cancer, cardiovascular diseases, and neurological disorders.
2. Studying its potential as a plant growth regulator and biopesticide for enhancing crop productivity and sustainability.
3. Developing its potential as a biosensor for detecting pollutants in water and soil for environmental monitoring and remediation.
4. Investigating its potential as a catalyst for various chemical reactions, including oxidation and reduction reactions, for industrial applications.
5. Studying its potential as a fluorescent probe for imaging biological systems for diagnostic and therapeutic purposes.
6. Investigating its potential for enhancing the performance of solar cells and other energy conversion devices for renewable energy applications.
In conclusion, this compound is a versatile compound with vast potential applications in various fields of scientific research. Its unique properties as a cofactor for several enzymes make it a promising candidate for various therapeutic, agricultural, and environmental applications. Further research is needed to explore its full potential and to develop new applications for this compound.
Wissenschaftliche Forschungsanwendungen
6-methoxy-1,3-dimethylpteridine-2,4(1H,3H)-dione has been extensively studied for its potential applications in various fields of scientific research. In medicine, it has been investigated as a potential therapeutic agent for the treatment of various diseases, including cancer, cardiovascular diseases, and neurological disorders. In agriculture, it has been studied for its potential use as a plant growth regulator and as a biopesticide. In environmental studies, it has been investigated for its potential use as a biosensor for detecting pollutants in water and soil.
Eigenschaften
IUPAC Name |
6-methoxy-1,3-dimethylpteridine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3/c1-12-7-6(8(14)13(2)9(12)15)11-5(16-3)4-10-7/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCHYZNPZLPSLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=C(N=C2C(=O)N(C1=O)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 4-[({4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetyl)amino]benzoate](/img/structure/B3609523.png)
![4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B3609526.png)
![ethyl 4-{[N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)glycyl]amino}benzoate](/img/structure/B3609542.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B3609547.png)

![2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B3609562.png)
![2,5-dimethyl-N-[3-(trifluoromethyl)phenyl]thiophene-3-sulfonamide](/img/structure/B3609564.png)

![2,4-dichloro-N-{[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)amino]carbonyl}benzamide](/img/structure/B3609572.png)

![ethyl 4-[5-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]benzoate](/img/structure/B3609582.png)
![N-{2-methyl-4-[(phenylthio)methyl]phenyl}-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B3609602.png)
![2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-isopropylacetamide](/img/structure/B3609617.png)
